N1-Isopropyl-N3-methyl-1,3-propanediamine

Description

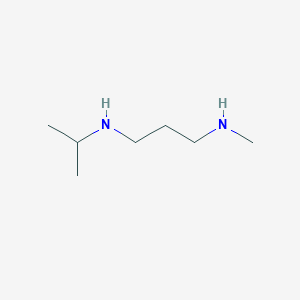

N1-Isopropyl-N3-methyl-1,3-propanediamine is a substituted propane-1,3-diamine derivative with an isopropyl group at the N1 position and a methyl group at the N3 position. Its molecular formula is C7H18N2, with a molecular weight of 130.24 g/mol. The compound serves as a versatile building block in organic synthesis, particularly in the preparation of ligands, catalysts, and specialty chemicals .

Properties

IUPAC Name |

N-methyl-N'-propan-2-ylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-7(2)9-6-4-5-8-3/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWKVIRYCFXIFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Isopropyl-N3-methyl-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with isopropyl halides under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide , to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N1-Isopropyl-N3-methyl-1,3-propanediamine undergoes various chemical reactions, including:

Substitution: This compound can undergo nucleophilic substitution reactions with halides to form substituted derivatives.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.

Substitution: Halides; reactions are conducted in the presence of a base like sodium hydroxide to facilitate the substitution.

Major Products Formed

Oxidation: Amine oxides

Reduction: Secondary amines

Substitution: Substituted derivatives of this compound

Scientific Research Applications

N1-Isopropyl-N3-methyl-1,3-propanediamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Isopropyl-N3-methyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular pathways and biochemical processes, ultimately affecting the physiological functions of the organism .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N1-Isopropyl-N3-methyl-1,3-propanediamine with analogous compounds:

Functional and Application Differences

- Steric Effects : The isopropyl group in this compound introduces significant steric hindrance compared to linear substituents (e.g., propyl or methoxypropyl). This may limit its utility in coordination chemistry but enhance selectivity in certain synthetic reactions .

- Biological Activity: Unlike 1-acyl-1,3-propanediamine derivatives (e.g., CCR5 antagonists with nanomolar potency), the target compound lacks reported biological activity, suggesting its primary role is in synthetic chemistry rather than therapeutics .

- Polarity : The methoxy group in N1-(3-Methoxypropyl)-1,3-propanediamine increases polarity and solubility in aqueous media, whereas the isopropyl and methyl groups in the target compound favor lipophilicity .

Stability and Reactivity

- Coordination Chemistry : N,N'-Dimethyl-1,3-propanediamine forms stable metal complexes due to its small substituents, while the bulkier isopropyl group in the target compound may reduce binding efficiency in such applications .

- Thermal Stability : Branched substituents (e.g., isopropyl) generally improve thermal stability compared to linear chains, which could make the target compound more suitable for high-temperature reactions .

Research Findings and Industrial Relevance

- Organic Synthesis : this compound’s steric profile is advantageous for synthesizing hindered amines, which are critical in asymmetric catalysis .

- Comparative Performance : In contrast, N,N'-Dimethyl-1,3-propanediamine is widely used in the production of epoxy curing agents and surfactants due to its commercial availability and reactivity .

- Emerging Analogs: 1-Acyl-1,3-propanediamine derivatives highlight the importance of substituent flexibility in drug design, achieving nanomolar activity against CCR5 receptors .

Biological Activity

N1-Isopropyl-N3-methyl-1,3-propanediamine, a member of the propanediamine family, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an isopropyl group and a methyl group attached to a 1,3-propanediamine backbone. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

- Chemical Formula: C₈H₁₈N₂

- Molecular Weight: 158.25 g/mol

- CAS Number: 1040692-90-7

The structural features of this compound contribute to its unique reactivity and interactions with biological targets. The presence of both the isopropyl and methyl groups enhances its steric and electronic properties, making it a candidate for various pharmacological applications.

This compound exhibits its biological effects primarily through:

1. Enzyme Inhibition:

- The compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This modulation can alter metabolic pathways critical in various diseases.

2. Antimicrobial Activity:

- Preliminary studies suggest that the compound may demonstrate antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential as an antibacterial agent.

3. Anti-inflammatory Properties:

- Research is ongoing to evaluate the anti-inflammatory effects of this compound, which could be beneficial in treating conditions characterized by inflammation.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against E. coli and S. aureus; potential for broader applications in antibacterial therapy. |

| Anti-inflammatory | Under investigation for its ability to reduce inflammation in various models. |

| Enzyme modulation | Influences the activity of histone lysine demethylases (KDMs), which are important in cancer biology and epigenetic regulation. |

Case Studies and Research Findings

Research on this compound has included various studies focusing on its biological implications:

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition zones against both E. coli and S. aureus, suggesting its potential as a therapeutic agent.

Study 2: Anti-inflammatory Potential

In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokines in macrophage cell lines, highlighting its possible application in treating inflammatory diseases.

Study 3: Enzyme Interaction Studies

Research exploring the interaction of this compound with histone demethylases revealed that it could serve as a modulator of epigenetic markers, offering insights into its role in cancer treatment strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.